2-Phenylthiomethylbenzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(phenylsulfanylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2S/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPRAGVOCILNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20937708 | |

| Record name | 2-[(Phenylsulfanyl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699-03-2 | |

| Record name | 2-[(Phenylthio)methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1699-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Phenylthio)methyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001699032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Phenylsulfanyl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20937708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(phenylthio)methyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identity and Physicochemical Properties

An In-Depth Technical Guide to 2-Phenylthiomethylbenzoic Acid

This guide provides an in-depth technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical data, field-proven synthetic protocols, and critical safety information, grounded in authoritative sources.

This compound is a bifunctional molecule featuring a carboxylic acid group and a thioether linkage. This unique structure makes it a valuable building block for more complex molecular architectures, particularly in the synthesis of heterocyclic systems and pharmacologically relevant scaffolds.

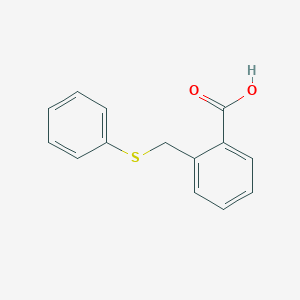

Chemical Structure:

Figure 1. Molecular Structure of this compound

The compound is systematically known by several names, reflecting its structural components.

Synonyms:

-

2-(Phenylmercaptomethyl)benzoic Acid[1]

-

2-(phenylthiomethyl)-benzoic acid[2]

-

2-(phenylsulfanylmethyl)benzoic acid[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1699-03-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₂O₂S | [2][3] |

| Molecular Weight | 244.31 g/mol | [2][3] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 108-113 °C | [2] |

| Boiling Point | 417 °C at 760 mmHg | [2] |

| Density | 1.27 g/cm³ | [2] |

| Purity | ≥97.0 % |[4] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction. The causality behind this choice of pathway lies in the reactivity of a good nucleophile (thiophenolate) with an appropriate electrophilic starting material containing a leaving group. A common and efficient route involves the reaction between thiophenol and phthalide.

Expert Rationale for Synthesis Design

The selection of phthalide and thiophenol as precursors is strategic. Thiophenol is a readily available and potent sulfur nucleophile, especially when deprotonated to the thiophenolate anion by a base. Phthalide, in the presence of a strong base like sodium ethoxide, undergoes ring-opening to generate a carboxylate and a reactive benzylic alkoxide, which can be converted into a more suitable leaving group or undergo reaction under specific conditions. This method is often preferred for its high atom economy and relatively straightforward procedure.

Detailed Step-by-Step Synthesis Protocol

This protocol describes a representative synthesis. Note: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation of Sodium Thiophenolate:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add thiophenol dropwise at room temperature. The reaction is exothermic. The formation of the sodium thiophenolate salt occurs readily.

-

-

Reaction with Phthalide:

-

In a separate flask, dissolve phthalide in a suitable solvent like ethanol.[2]

-

Add the phthalide solution to the freshly prepared sodium thiophenolate solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in water.

-

-

Acidification and Purification:

-

Cool the aqueous solution in an ice bath.

-

Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is acidic (pH ~2). This protonates the carboxylate, causing the desired this compound to precipitate out of the solution as a solid.

-

Collect the crude product by vacuum filtration and wash the solid with cold water to remove inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white to light yellow solid.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its versatility as a synthetic intermediate. Its dual functionality allows for a wide range of chemical modifications, making it a cornerstone for building diverse molecular libraries.

-

Building Block for Complex Molecules : It serves as a fundamental scaffold for synthesizing more intricate organic compounds. The presence of both a carboxylic acid and a thioether offers multiple reactive sites for further chemical elaboration.[5]

-

Precursor for Biologically Active Heterocycles : The compound is a key precursor for synthesizing various sulfur and oxygen-containing heterocycles.[5] Through intramolecular cyclization reactions, it can be converted into scaffolds like thioxanthones and dibenzothiophenes. These core structures are prevalent in molecules studied for kinase inhibition and other biological activities.[5]

-

Development of Novel Drug Candidates : Its structure is instrumental in exploring structure-activity relationships (SAR). The carboxylic acid can be easily converted into amides or esters, while the thioether can be oxidized to sulfoxides or sulfones.[5] These transformations dramatically alter the electronic and steric properties of the molecule, allowing researchers to fine-tune its biological activity and pharmacokinetic profile.[5][6] Benzoic acid derivatives, in general, are recognized as important pharmacophores in drug development.[7]

Conceptual Pathway to Bioactive Scaffolds

Caption: Derivatization pathways from the core molecule.

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical intermediate. The following information is synthesized from available Safety Data Sheets (SDS).

Table 2: Hazard and Safety Information

| Category | Description | Source(s) |

|---|---|---|

| GHS Classification | Not a hazardous substance or mixture according to the Globally Harmonized System (GHS). | [4] |

| Potential Hazards | While the pure compound is not classified as hazardous, related benzoic acid compounds can cause skin irritation, serious eye damage, and respiratory irritation.[8][9] Avoid creating dust.[4] | |

| First Aid: Eye Contact | Rinse with plenty of water. If contact lenses are worn, remove them if easy to do. If eye irritation persists, seek medical advice.[4] | |

| First Aid: Skin Contact | Take off all contaminated clothing immediately. Rinse skin well with water. If skin irritation occurs, seek medical advice.[4] |

| First Aid: Inhalation | Remove person to fresh air and keep comfortable. Seek medical attention if you feel unwell.[4] | |

Self-Validating Protocol for Safe Handling

-

Engineering Controls : Work in a well-ventilated area, preferably using a local exhaust ventilation system or a chemical fume hood to prevent the dispersion of dust.[4]

-

Personal Protective Equipment (PPE) :

-

Storage : Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from strong oxidizing agents.[4][9]

References

-

2-(PHENYLTHIOMETHYL)BENZOIC ACID | CAS#:1699-03-2 | Chemsrc. [Link]

-

SAFETY DATA SHEET - Benzoic Acid. [Link]

-

2-(Phenylthio)benzoic acid - SMU. [Link]

-

Benzoic acid, 2-phenylethyl ester - the NIST WebBook. [Link]

-

Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester - SpectraBase. [Link]

-

Benzoic acid, 2-hydroxy-, phenylmethyl ester - the NIST WebBook. [Link]

- Process for the preparation of 2-(4-methylphenyl)

- CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google P

-

Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - MDPI. [Link]

-

Gallic Acid: A Promising Lead Molecule for Drug Development - Longdom Publishing. [Link]

Sources

- 1. 2-((Phenylthio)methyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-(PHENYLTHIOMETHYL)BENZOIC ACID | CAS#:1699-03-2 | Chemsrc [chemsrc.com]

- 3. aceschem.com [aceschem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. s3.smu.edu [s3.smu.edu]

- 7. longdom.org [longdom.org]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylthiomethylbenzoic Acid

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 2-Phenylthiomethylbenzoic Acid (CAS No: 1699-03-2), a versatile building block in medicinal chemistry and organic synthesis. This document is structured to provide researchers, scientists, and drug development professionals with both foundational data and the practical methodologies required for its characterization. We delve into the compound's chemical identity, structural features, and key physicochemical parameters including its acidity (pKa), lipophilicity (LogP), and solubility. Furthermore, this guide outlines detailed, field-proven experimental protocols for synthesis, purification, and the determination of these properties. Spectroscopic characteristics are discussed with an emphasis on predicted values to aid in structural verification. All methodologies are presented to ensure scientific integrity and reproducibility, forming a self-validating framework for laboratory application.

Introduction: A Molecule of Synthetic and Pharmaceutical Importance

This compound is a bifunctional organic molecule that has garnered interest as a key intermediate in the synthesis of more complex chemical entities. Its structure, which incorporates a carboxylic acid moiety and a flexible phenylthiomethyl group, offers multiple reaction sites for chemical modification. This makes it a valuable precursor for creating libraries of compounds for drug discovery screening programs. The physicochemical properties of this molecule are paramount as they directly influence its reactivity, formulation feasibility, and pharmacokinetic profile (ADME properties) in potential therapeutic applications. Understanding these core characteristics is the first critical step in rational drug design and development.

Chemical Identity and Physicochemical Profile

The fundamental properties of this compound are summarized below, providing a quantitative snapshot of the molecule.

| Property | Value | Source(s) |

| IUPAC Name | 2-[(Phenylsulfanyl)methyl]benzoic acid | [1] |

| Synonyms | 2-Phenylmercaptomethylbenzoic Acid, P1360 | [1][2] |

| CAS Number | 1699-03-2 | [2][3] |

| Molecular Formula | C₁₄H₁₂O₂S | [3] |

| Molecular Weight | 244.31 g/mol | [2][3] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 108 - 113 °C | [2][3] |

| Boiling Point | 417 °C at 760 mmHg | [3] |

| Density | 1.27 g/cm³ | [3] |

| Predicted pKa | 3.85 ± 0.36 | [1] |

| Calculated LogP | 3.677 | [3] |

Acidity, Lipophilicity, and Solubility: The Pillars of "Drug-Likeness"

Acidity (pKa)

The acidity of a compound, quantified by its pKa value, is a critical determinant of its behavior in biological systems. It governs the extent of ionization at a given pH, which in turn affects solubility, membrane permeability, and binding to biological targets. For this compound, the carboxylic acid group is the primary acidic center. The predicted pKa of approximately 3.85 suggests it is a moderately strong organic acid, slightly more acidic than benzoic acid (pKa ≈ 4.20).[1] This increased acidity can be attributed to the electronic effects of the phenylthiomethyl substituent.

The state of ionization is crucial for experimental design. In designing a dissolution medium or a chromatographic mobile phase, for instance, maintaining the pH at least 2 units away from the pKa is essential to ensure the compound is in a single, un-ionized (pH < 1.85) or fully ionized (pH > 5.85) state, preventing inconsistent results.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its pharmacokinetic profile. The partition coefficient (LogP) is the most common measure of this property. The calculated LogP value of 3.677 indicates that this compound is a significantly lipophilic molecule.[3] This suggests a preference for non-polar environments and implies good potential for crossing lipid membranes, but also a potential for low aqueous solubility and non-specific binding to proteins and tissues.

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, its structure provides clues to its expected behavior. The presence of the polar carboxylic acid group allows for pH-dependent aqueous solubility; the compound is expected to be more soluble in basic aqueous solutions where it can form the more polar carboxylate salt. Conversely, its high LogP value suggests poor solubility in neutral or acidic aqueous media but good solubility in common organic solvents like dichloromethane, ethyl acetate, and alcohols. An experimental protocol for determining its thermodynamic solubility is provided in Section 5.3.

Spectroscopic Characterization: Elucidating the Structure

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to provide key structural information:

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10.0 - 13.0 ppm . The broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (C₆H₅ and C₆H₄): A complex series of multiplets between 7.0 and 8.1 ppm , integrating to 9 protons. The proton ortho to the carboxyl group on the benzoic acid ring is expected to be the most downfield of the aromatic signals due to the deshielding effect of the carbonyl group.

-

Methylene Protons (-CH₂-S-): A sharp singlet at approximately 4.0 - 4.5 ppm , integrating to 2 protons. The chemical shift is influenced by the adjacent sulfur atom and the benzoic acid ring.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will confirm the carbon framework:

-

Carbonyl Carbon (-C=O): A signal in the range of 170 - 185 ppm .[4]

-

Aromatic Carbons: Multiple signals between 125 - 150 ppm . The quaternary carbons (to which the -COOH and -CH₂S- groups are attached) will typically be weaker in intensity.[4][5]

-

Methylene Carbon (-CH₂-): A signal expected in the range of 35 - 45 ppm , influenced by the attached sulfur and aromatic ring.

Predicted Infrared (IR) Spectrum

The IR spectrum is used to identify key functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹ , which will overlap with the C-H stretching region. This is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.

-

C-H Stretch (Aromatic): Weak to medium absorptions typically found just above 3000 cm⁻¹ .

-

C=O Stretch (Carbonyl): A very strong, sharp absorption band between 1680 and 1710 cm⁻¹ .

-

C=C Stretch (Aromatic): Medium to weak, sharp absorptions in the 1450 - 1600 cm⁻¹ region.

-

C-S Stretch: Weak absorptions in the 600 - 800 cm⁻¹ range.

Predicted Mass Spectrum (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight and fragmentation pattern:

-

Molecular Ion (M⁺): A peak at m/z = 244 , corresponding to the molecular weight.

-

Key Fragments:

-

Loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z = 199 .

-

Cleavage of the C-S bond to give a benzyl cation fragment [C₆H₅CH₂]⁺ at m/z = 91 (tropylium ion), which is often a prominent peak for benzyl-containing compounds.

-

Loss of the phenyl group (-C₆H₅, 77 Da) leading to a fragment at m/z = 167 .

-

Experimental Protocols: A Self-Validating Framework

The following protocols are presented as robust, standard operating procedures for the synthesis and characterization of this compound. Adherence to these methods provides a self-validating system for generating reliable and reproducible data.

Synthesis and Purification

This protocol is based on the reaction of phthalide with thiophenol in the presence of a strong base.[3]

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

-

Preparation: Accurately weigh approximately 50-100 mg of this compound into a beaker. Dissolve in an appropriate volume (e.g., 50 mL) of deionized water. A co-solvent like ethanol may be necessary if solubility is low; if so, the apparent pKa (pKaapp) will be determined.

-

Calibration: Calibrate a pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

-

Titration: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized solution of ~0.1 M NaOH in small, precise increments (e.g., 0.1 mL) using a burette.

-

Data Collection: Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (the region of rapid pH change).

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the volume at the inflection point of the curve. The half-equivalence point is exactly half of this volume. The pKa is the pH value recorded at the half-equivalence point.

Thermodynamic Solubility by Shake-Flask Method

This is the gold standard method for determining the equilibrium solubility of a compound.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, water, ethanol). The presence of undissolved solid must be visible.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Processing: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, filter the sample through a 0.22 µm syringe filter or centrifuge at high speed and sample the clear supernatant.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

Conclusion

This compound is a valuable chemical intermediate with physicochemical properties that make it an interesting candidate for further synthetic exploration. Its moderate acidity, significant lipophilicity, and pH-dependent solubility are defining characteristics that must be considered in any research or development context. The experimental protocols detailed in this guide provide a robust framework for the synthesis and rigorous characterization of this compound, ensuring that subsequent studies are built on a foundation of high-quality, reproducible data. This guide serves as a critical resource for scientists aiming to unlock the full potential of this versatile molecule.

References

-

Chemsrc. 2-(PHENYLTHIOMETHYL)BENZOIC ACID | CAS#:1699-03-2. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Phenylthiomethylbenzoic Acid from Phthalide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis route for 2-phenylthiomethylbenzoic acid, a valuable building block in medicinal chemistry and materials science.[1] The synthesis commences from the readily available starting material, phthalide, and proceeds via a nucleophilic ring-opening reaction with thiophenol under basic conditions. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses the critical parameters that govern the reaction's success. Furthermore, it offers insights into the purification and characterization of the final product, ensuring a holistic understanding for researchers and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of this compound

This compound and its derivatives are of significant interest in the pharmaceutical and chemical industries. The unique molecular architecture, featuring a carboxylic acid, a flexible thioether linkage, and aromatic moieties, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules and functional materials. The carboxylic acid group provides a handle for further chemical modifications, such as amidation or esterification, while the thioether linkage can influence the molecule's conformational flexibility and lipophilicity, properties crucial for drug-receptor interactions.

The synthesis route from phthalide offers an advantageous approach due to the commercial availability and low cost of the starting material. The presented methodology is scalable and utilizes standard laboratory techniques, making it accessible to a broad range of researchers.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from phthalide is fundamentally a nucleophilic acyl substitution reaction, specifically the ring-opening of a lactone (a cyclic ester) by a potent nucleophile. The overall transformation can be dissected into two key stages: the in-situ generation of the nucleophile and the subsequent nucleophilic attack on the phthalide ring.

Stage 1: Generation of the Thiophenolate Anion

The reaction is initiated by the deprotonation of thiophenol using a suitable base. In the referenced protocol, potassium methylate (potassium methoxide) serves as the base.[2] Thiophenol is a weak acid, and the methoxide ion is a strong enough base to quantitatively deprotonate the thiol group, generating the highly nucleophilic thiophenolate anion.

Scheme 1: Formation of the Thiophenolate Nucleophile

The choice of a strong base is critical to ensure a sufficient concentration of the thiophenolate anion, which is the active nucleophile that drives the reaction forward. Sodium thiophenolate is a known reagent for aromatic substitution reactions.[3][4]

Stage 2: Nucleophilic Ring-Opening of Phthalide

The generated thiophenolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phthalide lactone ring. This nucleophilic attack proceeds via a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond, leading to the opening of the lactone ring and the formation of a potassium carboxylate salt.

Scheme 2: Nucleophilic Attack and Ring Opening

This mechanism is analogous to the base-catalyzed hydrolysis of esters, a well-established reaction in organic chemistry.[5]

Stage 3: Acidic Workup and Protonation

The reaction mixture, containing the potassium salt of this compound, is then subjected to an acidic workup. The addition of a strong acid, such as hydrochloric acid, protonates the carboxylate anion, leading to the precipitation of the final product, this compound, which can then be isolated by filtration.

Scheme 3: Protonation to Yield the Final Product

Sources

An In-depth Technical Guide to the Mechanisms of Action of Benzoic Acid Derivatives

Abstract

Benzoic acid and its derivatives represent a cornerstone scaffold in chemistry, with applications spanning pharmaceuticals, agrochemicals, and industrial preservation. Their biological activities are remarkably diverse, stemming from a range of molecular mechanisms that are highly dependent on the specific substitutions adorning the core phenyl ring. This technical guide provides an in-depth exploration of these mechanisms for an audience of researchers, scientists, and drug development professionals. We will dissect the physicochemical principles governing their action as antimicrobial agents, the specific molecular interactions driving enzyme inhibition for therapeutic benefit, their role as signaling molecules in plant biology, and their emerging potential in oncology. This guide emphasizes the causal relationships behind their efficacy, details validated experimental protocols for mechanistic investigation, and presents a framework for understanding the structure-activity relationships that guide the rational design of novel, potent derivatives.

The Core Antimicrobial Mechanism: Intracellular pH Disruption and Membrane Perturbation

The most established application of benzoic acid and its salts, such as sodium benzoate, is as an antimicrobial preservative in acidic foods, beverages, and cosmetic formulations[1][2]. The efficacy of these compounds is fundamentally linked to the pH of the external environment.

The pH-Dependent "Weak Acid" Mechanism

The primary mechanism of action relies on the lipophilicity of the undissociated form of the acid[3][4]. At an external pH below its pKa (~4.2), benzoic acid exists predominantly in its protonated, uncharged state (C₆H₅COOH). This form is lipid-soluble and can readily diffuse across the plasma membrane of microorganisms like bacteria, yeasts, and molds[5].

Once inside the cell, the derivative is exposed to the neutral or near-neutral pH of the cytoplasm[3][4]. This higher pH causes the acid to dissociate, releasing a proton (H⁺) and its corresponding benzoate anion (C₆H₅COO⁻). The accumulation of protons leads to the acidification of the cytoplasm, which has several detrimental effects:

-

Enzyme Inhibition: The activity of many essential metabolic enzymes is highly pH-dependent. Cytoplasmic acidification can disrupt these enzymes, inhibiting critical processes like glycolysis and oxidative phosphorylation[6][7].

-

Disruption of Membrane Potential: The proton gradient across the cell membrane is vital for ATP synthesis and transport processes. The intracellular release of protons disrupts this gradient, compromising cellular energy production[4].

-

Inability to Export Anions: The charged benzoate anion is significantly less membrane-permeable and becomes trapped within the cell, potentially leading to osmotic stress and further metabolic disruption.

This entire process is self-perpetuating as long as a pH gradient is maintained, allowing the cell to be overwhelmed by proton influx.

Caption: Induction of the Salicylic Acid (SA) pathway by benzoic acid derivatives.

Alleviation of Oxidative Stress

Pathogen infection often leads to a burst of reactive oxygen species (ROS) in the plant, causing oxidative stress. Treatment with benzoic acid and its hydroxylated derivatives has been shown to significantly alleviate this stress.[8][9] The mechanism involves the upregulation of the plant's own antioxidant defense systems, including both enzymatic and non-enzymatic machinery:

-

Enzymatic Antioxidants: Increased activity of enzymes like peroxidase (POX), polyphenol oxidase (PPO), catalase (CAT), and superoxide dismutases (SODs) helps to neutralize ROS.[9]

-

Non-Enzymatic Antioxidants: The treatment enhances the accumulation of protective compounds such as total soluble phenolics and flavonoids.[9]

This dual action of activating specific defense pathways and bolstering general antioxidant capacity makes these derivatives effective agents for crop protection.

Methodologies for Mechanistic Elucidation

Validating the mechanism of action of a novel benzoic acid derivative requires robust and standardized experimental protocols. The choice of assay is dictated by the hypothesized mechanism.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against xanthine oxidase, a key enzyme in purine metabolism.[10]

Objective: To quantify the inhibitory potency of a benzoic acid derivative on xanthine oxidase activity.

Materials:

-

Xanthine Oxidase from bovine milk

-

Xanthine (substrate)

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Test benzoic acid derivative

-

Allopurinol (positive control inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 295 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer (target final concentration: ~0.05 units/mL).

-

Prepare a stock solution of xanthine in the same buffer (target final concentration: ~150 µM).

-

Prepare a 10 mM stock solution of the test compound and Allopurinol in DMSO. Perform serial dilutions in buffer to create a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add:

-

150 µL of potassium phosphate buffer.

-

20 µL of the test compound dilution (or buffer for control, or Allopurinol for positive control).

-

10 µL of the xanthine oxidase solution.

-

-

-

Pre-incubation:

-

Gently mix the plate and pre-incubate at 25°C for 15 minutes to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 20 µL of the xanthine solution to each well.

-

-

Measurement:

-

Immediately begin measuring the increase in absorbance at 295 nm every 30 seconds for 10 minutes. The increase in absorbance corresponds to the formation of uric acid.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve for each concentration.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

-

Self-Validating System: The trustworthiness of this protocol is ensured by the parallel execution of a negative control (no inhibitor) to establish baseline enzyme activity and a positive control (Allopurinol) to confirm that the assay can detect known inhibition. The final DMSO concentration must be kept constant and low across all wells to negate solvent effects.

Caption: Experimental workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Directions

The mechanisms of action for benzoic acid derivatives are diverse and potent, ranging from broad-spectrum antimicrobial activity via intracellular acidification to highly specific, targeted inhibition of disease-relevant enzymes. Their role as signaling molecules in plants further underscores their biological versatility. The success of this scaffold lies in its chemical tractability; minor modifications to the substituent groups on the phenyl ring can dramatically alter biological activity, selectivity, and pharmacokinetic properties.[11]

Future research will continue to focus on the rational design of novel derivatives. Structure-activity relationship (SAR) studies, guided by computational modeling and high-throughput screening, will be paramount in developing next-generation therapeutics with enhanced potency and reduced off-target effects.[12][13] The development of multi-target ligands, particularly for complex diseases like cancer and neurodegeneration, represents a significant and promising frontier for this remarkable chemical scaffold.[14][15]

References

- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzCMVIbd4gM6xk5crxJ0ouq_Z7eS7OYmC3bU9VFXo0KEp0fTwCq9N1WmU_FO78zHKjwV8l5pScZa2GSDp9TOjCo34h6rPvfi6vl8xCDR_Ec00dmDSozaXgbwffTG1ztv6664EjueC8fDyk1jfGytoHCuMiDvAEjbZzEd-qbcGMJYM6xz9-mXnb2ArriMEC1mpbpNqpG3dbZI_vruQpiXLHMbyAZe_HC-LqNC-EMYZdZYRd5t8FAJAmqh3Fr0C9mDW_YctYyjWWVPW0Aws=]

- Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvjabf7lbU_5wsc-d6f_Z156AVgay8sRO9BnFs7KunppW9UyUZ-1jz7fIjmOpooN-rTfLdpNxi6Uo9xC160FeGQhsiZ8dRAoEKVT_cJtVVFEHX6T-q9Zh2konrh8pUfA2MIRmYN08Oa7u7KLo=]

- Benzoic Acid: Properties, Applications, and Benefits in Industry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBjbQLi6sDkKw4M9LADDJAEXj4_rFKjRYW3wTnhY0CKmRWt1eRn3rjaZtG1AxNaV3NRTTplIZNSOeD47Y3frurDi6TAQLh9bD-uZzL5Q3B-KGuLo7JQFSHO6KE8GpXb-NpRnJSn3aQ]

- Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu3w4VNTWx3T9c51p05geNGbkyoyj24iGDq_38By4wipZzk2GKrG2Hk61x2IBXbF3axaOv1-MP-lR6jNsBIZ9vYJqXAWx14AyQW9q16DdJx4nwh7N5E34v2dfkFfh9VTUVRsbsp1nePR3Sln-GOdsZGmV8CjslCHwrxBfYonsOB0qeXE9B5Qap3VAiarWOn8CMM1qGKoRXX4PcIftnAhWT72KcLi8gC1ZkeDpwvvCUg0iLhC13ZYY=]

- Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26253400/]

- Efficacy of Substituted Benzoic Acid Derivatives as Enzyme Inhibitors: A Comparative Analysis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjwcJrTaaMRlzCzUvYZV1rT4OnIaOjQCkvD9H1tggVB8iiT88Gq2u2kLwvgHJh9PgqLnepRBFZlFJWm-0u4Z3YwEPg1BcSKoeTNU3kdZKjG2MUtTlqFkC94GQalVmvlkctis7BjfKHnFPmd7XoAimuJdtf58F7tnnvw24Fm1SR3tp2U4xvH-pWnhoTX6_4LPACow0dvOmCO5OHc2oR0l2VQL2J_j7mzHYwnTEF-g4qqVZjMiiA9Zyg8A==]

- Synergistic staphylocidal interaction of benzoic acid derivatives (benzoic acid, 4-hydroxybenzoic acid and β-resorcylic acid) and capric acid: mechanism and verification study using artificial skin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31899455/]

- What is Benzoic Acid used for?. Patsnap Synapse. [URL: https://www.patsnap.com/synapse/analytics/chemical/249/benzoic-acid]

- From Food to Industry: The Versatile Applications of Benzoic Acid. Annexe Chem Pvt Ltd. [URL: https://annexechem.

- The Dawn of Novel Benzoic Acid Derivatives: A Technical Guide to the Synthesis and Discovery of 2-(acetyloxy)-5-amino Congeners. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEVtCDgEb4OHSJANJMaDPczEogsBn7nuXadTgAPAKVJxj3ipeOp0XnXJpE9gcv7f0eoGVChIMm7Jf7as5TtjyEEfvRpSBsyg7lmEFa8vDC2y7T1erfjePuTZ38jZloO3Z0inpYvOz9Y1InqeldMS0ueJnbx1HOHpJ2_ObsbjAiuvPVbY_6ejyagsK0yXfSbCAG0tilF7_HgRPnB1nCN4CHp2Rq1GahMwuDdIb3UZZmJlmFb_Z8N-gC0myA2ev8O50GHU2ZPekAA1ms1rCfRqpiR7FOfZqO1w7lKw==]

- Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway. Oxford Academic. [URL: https://academic.oup.com/moleconomics/article/8/2/89/1077713]

- A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2408455.pdf]

- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9496739/]

- Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery. MDPI. [URL: https://www.mdpi.com/2073-4395/12/1/156]

- (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [URL: https://www.researchgate.

- Benzoic acid derivatives. Slideshare. [URL: https://www.slideshare.

- Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies. Request PDF on ResearchGate. [URL: https://www.researchgate.

- The structures of benzoic acid and its derivatives and their IC50 values for α-amylase.. ResearchGate. [URL: https://www.researchgate.net/figure/The-structures-of-benzoic-acid-and-its-derivatives-and-their-IC50-values-for-a-amylase_fig1_358485292]

- Synthesis and antioxidant activities of berberine 9-O-benzoic acid derivatives. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05786c]

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [URL: https://www.eurekaselect.com/article/139260]

- Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.3109/14756360903433139]

- Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm00096a008]

- Benzoic Acid and its Derivatives Increase Membrane Resistance to. Longdom Publishing. [URL: https://www.longdom.org/open-access/benzoic-acid-and-its-derivatives-increase-membrane-resistance-to-osmotic-pressure-in-sheep-red-blood-cells-in-vitro-2157-7552-1000212.pdf]

- Benzoic Acid. ResearchGate. [URL: https://www.researchgate.

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39377409/]

- Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. [URL: https://www.youtube.

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [URL: https://www.preprints.org/manuscript/202305.1969/v1]

- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230238/]

- Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. ResearchGate. [URL: https://www.researchgate.

- Benzoic Acid, a Weak Organic Acid Food Preservative, Exerts Specific Effects on Intracellular Membrane Trafficking Pathways in Saccharomyces cerevisiae. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2863421/]

- What is benzoic acid used for in industry?. Bisley International. [URL: https://www.bisleyinternational.com/what-is-benzoic-acid-used-for-in-industry/]

- synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part. Rasayan Journal of Chemistry. [URL: https://rasayanjournal.co.in/admin/php/upload/20_pdf.pdf]

- Rapid generation of novel benzoic acid-based xanthine derivatives as highly potent, selective and long acting DPP-4 inhibitors: Scaffold-hopping and prodrug study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31336309/]

- Effects of Benzoic Acid and its Analogues on Osmotic Fragili. Walsh Medical Media. [URL: https://www.walshmedicalmedia.com/open-access/effects-of-benzoic-acid-and-its-analogues-on-osmotic-fragility-in-guinea-pig-red-blood-cells-in-vitro-2153-0645-1000155.pdf]

- Examples of Plant Benzoic Acids, Benzoic Acid-Derived Natural Products, and Compounds Containing Benzoyl or Benzyl Moieties.. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-Plant-Benzoic-Acids-Benzoic-Acid-Derived-Natural-Products-and-Compounds_fig1_262529813]

- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10787834/]

- New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7533615/]

- A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER. [URL: https://ymerdigital.com/uploads/YMER2306132.pdf]

- Antioxidant properties of benzoic acid derivatives against Superoxide radical. [URL: https://www.researchgate.

- Benzoic acid: biosynthesis, modification and function in plants. ResearchGate. [URL: https://www.researchgate.

- Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23466487/]

- Benzoic and salicylic acid are the signaling molecules of Chlorella cells for improving cell growth. Request PDF on ResearchGate. [URL: https://www.researchgate.net/publication/346851493_Benzoic_and_salicylic_acid_are_the_signaling_molecules_of_Chlorella_cells_for_improving_cell_growth]

- Antimicrobial activity of phenol and benzoic acid derivatives. Request PDF on ResearchGate. [URL: https://www.researchgate.

- Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Preprints.org. [URL: https://www.preprints.org/manuscript/202201.0089/v1]

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [URL: https://www.preprints.org/manuscript/202305.1969/v1/download]

- Free and Conjugated Benzoic Acid in Tobacco Plants and Cell Cultures. Induced Accumulation upon Elicitation of Defense Responses and Role as Salicylic Acid Precursors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC59233/]c/articles/PMC59233/]

Sources

- 1. Benzoic Acid: Properties, Applications, and Benefits in Industry [jindunchemical.com]

- 2. annexechem.com [annexechem.com]

- 3. ijcrt.org [ijcrt.org]

- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoic Acid, a Weak Organic Acid Food Preservative, Exerts Specific Effects on Intracellular Membrane Trafficking Pathways in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Benzoic Acid used for? [synapse.patsnap.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

The Thioether Linkage: A Lynchpin in Modern Drug Discovery and Biological Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The thioether (R-S-R') linkage, a deceptively simple functional group, is a cornerstone in a vast and diverse array of biologically active molecules. Its unique physicochemical properties—stemming from the sulfur atom's polarizability, nucleophilicity, and susceptibility to oxidation—make it a privileged scaffold in medicinal chemistry.[1][2] This technical guide provides an in-depth exploration of the multifaceted biological activities of thioether-containing compounds. We will delve into their roles as anticancer, antimicrobial, and enzyme-inhibiting agents, and their strategic use in stabilizing therapeutic peptides and constructing stimuli-responsive drug delivery systems. This document moves beyond a simple catalog of activities to explain the underlying mechanisms and the rationale behind experimental designs, offering field-proven insights for researchers, scientists, and drug development professionals.

The Thioether Moiety: A Hub of Physicochemical Influence

The synthesis of carbon-sulfur bonds is a frequent operation in the pharmaceutical industry, accounting for a significant portion of all carbon-heteroatom reactions.[2] The thioether bond's utility extends beyond being a simple linker; it is often integral to the molecule's bioactivity or serves as a precursor that can be oxidized to a sulfoxide or sulfone.[2][3] The sulfur atom in a thioether linkage imparts critical properties that influence a molecule's interaction with biological targets:

-

Lipophilicity and Membrane Permeability: The thioether group can modulate a compound's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Hydrogen Bonding: While the sulfur atom is a weak hydrogen bond acceptor, its presence influences the electronic character of neighboring atoms, which can participate in crucial hydrogen bonding interactions with protein targets.[1]

-

Redox Activity: The thioether moiety is redox-active and can be oxidized to sulfoxide and then to sulfone. This property is exploited in designing drug delivery systems that respond to the oxidative environment of tumors.[4][5][6]

-

Structural Stability: Compared to disulfide bridges, thioether linkages are resistant to reduction, a property leveraged to create more stable and robust therapeutic peptides.[7][8]

The strategic incorporation of thioether linkages is a testament to their versatility, found in numerous FDA-approved drugs for treating a wide range of diseases.[1][3]

Anticancer Activity: A Multifaceted Assault on Malignancy

Thioether-containing compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[8][9] Their mechanisms of action are diverse and often involve the disruption of multiple pathways essential for tumor growth and survival.[10]

Mechanisms of Antitumor Action

-

Induction of Apoptosis: Many thioether derivatives trigger programmed cell death by interfering with key signaling pathways. For example, certain thioether-containing chalcones have been shown to modulate the NF-κB and STAT3 pathways in hepatocellular carcinoma cells.[10]

-

Enzyme Inhibition: Thioether compounds can act as potent inhibitors of enzymes crucial for cancer progression. This includes Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair that can counteract the effects of topoisomerase 1 (TOP1) inhibitors.[11] The simultaneous inhibition of TDP1 by thioether derivatives can enhance the efficacy of clinically used anticancer drugs like topotecan.[11]

-

Targeted Drug Delivery: The tumor microenvironment is often characterized by elevated levels of reactive oxygen species (ROS).[4] This has been ingeniously exploited by designing thioether-containing polymeric micelles for drug delivery. These carriers are stable in normal physiological conditions but are oxidized in the ROS-rich tumor environment, leading to a hydrophobic-to-hydrophilic transition that destabilizes the micelle and triggers the release of the encapsulated anticancer drug selectively at the tumor site.[4][5]

-

Non-Cleavable Linkers in ADCs: In the realm of antibody-drug conjugates (ADCs), the stable, non-cleavable thioether bond is used to connect a highly potent cytotoxic drug to a monoclonal antibody.[12][13] This ensures the ADC remains intact in circulation, minimizing off-target toxicity, until the entire construct is internalized by the target cancer cell and degraded in the lysosome, releasing the drug.[12][14]

Visualization: ROS-Responsive Drug Release

The following diagram illustrates the mechanism of a thioether-containing polymeric micelle designed for cancer-selective drug delivery.

Caption: Workflow of ROS-responsive drug release from a thioether-based micelle.

Quantitative Data: Cytotoxicity of Thioether Compounds

The following table summarizes the cytotoxic activity of selected thioether-containing compounds against various cancer cell lines.

| Compound Class | Specific Compound Example | Cancer Cell Line(s) | Activity Metric | Value | Reference(s) |

| Usnic Acid Thioether Derivative | Compound 10a | HeLa (Cervical) | IC50 | ~5 µM | [11] |

| Pyrrolo-pyrimidine Derivative | 6-(methylsulfanyl)-derivative | Leukemia subpanel | GI50 | < 10 µM | [8] |

| Thioether-containing Chalcone | Varies | Hepatocellular | IC50 | Varies | [10] |

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge. Thioether-containing compounds, particularly heterocyclic structures like thiophenes and arylthioindoles, have demonstrated potent antimicrobial activity against a range of bacteria and fungi.[8][15][16]

Mechanisms of Antimicrobial Action

The precise mechanisms can vary, but often involve:

-

Membrane Disruption: Some compounds can interfere with the integrity of the bacterial cell membrane.

-

Enzyme Inhibition: Thioethers can inhibit essential microbial enzymes. For instance, diallyl trisulfide, found in garlic, inactivates fatty acid synthase (FAS) by interacting with essential sulfhydryl groups on the enzyme, which is crucial for bacterial viability.[17][18]

-

Inhibition of Virulence Factors: Certain multi-halogenated indoles containing a thioether linkage have been shown to suppress key virulence factors and inhibit biofilm formation in Staphylococcus aureus, including methicillin-resistant strains (MRSA).[15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC).

| Compound Class | Specific Compound Example | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Thioetherhydroxyethylsulfonamide | Compound 8c | Escherichia coli ATCC 25922 | 0.125 | [19] |

| Thioetherhydroxyethylsulfonamide | Compound 9e | Escherichia coli ATCC 25922 | 0.125 | [19] |

| Multi-halogenated Indole | 6-bromo-4-iodoindole | Staphylococcus aureus | 20–30 | [15] |

| Thiophene Derivative | Compound 4 | Acinetobacter baumannii (Col-R) | 4 | [16] |

Enzyme Inhibition: Precision Targeting of Biological Processes

The ability of thioether compounds to interact with and inhibit enzymes makes them valuable tools in drug discovery.[8]

Key Enzyme Targets

-

Fatty Acid Synthase (FAS): Thioethers from Allium vegetables, such as diallyl trisulfide (DATS), are potent inhibitors of FAS.[17][18] DATS functions via affinity-labeling kinetics, interacting with sulfhydryl groups in both the acyl-carrier protein and β-ketoacyl synthase domains of FAS to inactivate the enzyme.[17][18]

-

Snake Venom Phospholipase A2 (PLA2): Synthetic thioesters have been developed as inhibitors of snake venom PLA2, enzymes largely responsible for local tissue damage in snakebites.[20] Docking studies suggest these inhibitors block the enzyme's hydrophobic channel and interact with amino acids in the catalytic site.[20]

-

Tyrosyl-DNA Phosphodiesterase 1 (TDP1): As mentioned previously, usnic acid-thioether hybrids effectively suppress TDP1 activity, demonstrating an uncompetitive mode of inhibition.[11]

Visualization: Enzyme Inhibition Workflow

This diagram outlines a typical workflow for screening and characterizing thioether-based enzyme inhibitors.

Caption: Standard workflow for identifying and optimizing enzyme inhibitors.

Experimental Protocols: Methodologies for Activity Assessment

To ensure scientific integrity, described protocols must be self-validating. This involves the inclusion of appropriate positive, negative, and vehicle controls to confirm the assay is performing as expected and that the observed effects are due to the test compound.

Protocol: Cell Viability Assessment via MTT Assay

This protocol determines the cytotoxicity of a thioether compound against a cancer cell line.

Objective: To determine the IC50 value of a test compound.

Materials:

-

Adherent cancer cell line (e.g., HeLa)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Test thioether compound, dissolved in DMSO

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for:

-

Vehicle Control: Medium with the same final concentration of DMSO.

-

Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

-

Blank Control: Medium only (no cells).

-

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Objective: To find the lowest concentration of a test compound that inhibits visible bacterial growth.

Materials:

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test thioether compound, dissolved in DMSO

-

Sterile 96-well U-bottom plates

-

Standardized bacterial inoculum (~5 x 10^5 CFU/mL)

-

Positive control antibiotic (e.g., Gentamicin)

Procedure:

-

Compound Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

In well 1, add 100 µL of the test compound at 2x the highest desired concentration.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of ~5 x 10^5 CFU/mL.

-

Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Outlook

The thioether linkage is a powerful and versatile component in the design of biologically active molecules. Its unique properties have enabled the development of potent anticancer and antimicrobial agents, specific enzyme inhibitors, and sophisticated drug delivery systems. The stability of the thioether bond compared to disulfide bridges offers a clear advantage in the design of next-generation therapeutic peptides.[7] Future research will undoubtedly continue to exploit the redox-sensitive nature of thioethers for targeted therapies and explore new heterocyclic scaffolds to overcome challenges in infectious disease and oncology. The continued synthesis and screening of novel thioether-containing compounds remain a highly promising avenue in the ongoing quest for more effective and safer medicines.[21]

References

-

Han, I., & Adejare, A. (2022). Thioethers: An Overview. Current Drug Targets, 23, 170-219. Available at: [Link]

-

Nickel‐Catalyzed Deaminative Cross‐Coupling of Disulfides with Katritzky Pryidium Salts to Construct Sulfides. (n.d.). ResearchGate. Available at: [Link]

-

Quach, T., & Mabry, R. (2012). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Medicinal Chemistry Letters, 3(12), 1032-1037. Available at: [Link]

-

(PDF) Thioethers: An Overview. (2024). ResearchGate. Available at: [Link]

-

Dyrkheeva, N. S., et al. (2023). New Hybrid Compounds Combining Fragments of Usnic Acid and Thioether Are Inhibitors of Human Enzymes TDP1, TDP2 and PARP1. Molecules, 28(21), 7394. Available at: [Link]

-

Vinogradov, A. A., & Yin, J. (2018). Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. Molecules, 23(12), 3251. Available at: [Link]

-

Hasegawa, U., & van der Vlies, A. (n.d.). Thioether-containing polymeric micelles with fine-tuned oxidation sensitivities for cancer-selective drug delivery. American Chemical Society. Available at: [Link]

-

Mitchell, A. J., et al. (2018). Natural products from thioester reductase containing biosynthetic pathways. Natural Product Reports, 35(10), 1036-1063. Available at: [Link]

-

Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025). Royal Society of Chemistry. Available at: [Link]

-

Fang, L., et al. (2011). Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. Journal of Agricultural and Food Chemistry, 59(11), 6323-6328. Available at: [Link]

-

Vargas, L. J., et al. (2022). Synthetic Inhibitors of Snake Venom Enzymes: Thioesters Derived from 2-Sulfenyl Ethylacetate. Toxins, 14(11), 740. Available at: [Link]

-

Fang, L., et al. (2011). Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. PubMed. Available at: [Link]

-

Hasegawa, U., et al. (2022). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 23(3), 1279-1289. Available at: [Link]

-

Lavekar, A. G., et al. (2024). Multi-halogenated indoles as multi-target agents against Staphylococcus aureus. ResearchGate. Available at: [Link]

-

Vellasco Jr, W. T., et al. (2014). Antibacterial Activity of Thioetherhydroxyethylsulfonamide Derivatives. Medicinal Chemistry, 10(3), 271-276. Available at: [Link]

-

Other drugs containing thioethers. (n.d.). ResearchGate. Available at: [Link]

-

Bansal, S., et al. (2022). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 24(30), 5481-5485. Available at: [Link]

-

Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Examples of thioether based drugs and some bioactive molecules. (n.d.). ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Thioether. (2018). ResearchGate. Available at: [Link]

-

Examples of bioactive thioethers and bioactive compounds containing pyrimidine ring. (n.d.). ResearchGate. Available at: [Link]

-

Asymmetric Synthesis of Tertiary Thiols and Thioethers. (2011). Technology Networks. Available at: [Link]

-

Mitchell, A. J., et al. (2018). Natural products from thioester reductase containing biosynthetic pathways. RSC Publishing. Available at: [Link]

-

Wang, S., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 17(28), 3152-3179. Available at: [Link]

-

Bioactive molecules containing a thioether linkage. (n.d.). ResearchGate. Available at: [Link]

-

Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1269376. Available at: [Link]

-

THPs containing natural products and biological activities. (n.d.). ResearchGate. Available at: [Link]

-

Thiol-Activated Anticancer Agents: The State Of The Art. (2016). ResearchGate. Available at: [Link]

-

Thiol Compounds and Inflammation. (n.d.). IMR Press. Available at: [Link]

-

Sharma, S., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 26(16), 4843. Available at: [Link]

-

An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). (2024). AxisPharm. Available at: [Link]

-

Thioester. (n.d.). Wikipedia. Available at: [Link]

-

Non-Cleavable Linker Synthesis Service. (n.d.). Creative Biolabs. Available at: [Link]

-

Au, K. M., et al. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Pharmaceutics, 14(2), 396. Available at: [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2017). Bentham Science. Available at: [Link]

-

Tenora, L., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. Current Drug Targets, 22(1), 84-101. Available at: [Link]

-

Representative thioether‐containing drugs and bioactive compounds. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioether-containing polymeric micelles with fine-tuned oxidation sensitivities for cancer-selective drug delivery | Poster Board #3534 - American Chemical Society [acs.digitellinc.com]

- 5. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 13. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 14. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antibacterial activity of thioetherhydroxyethylsulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthetic Inhibitors of Snake Venom Enzymes: Thioesters Derived from 2-Sulfenyl Ethylacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Structural Elucidation of 2-Phenylthiomethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the structural elucidation of 2-Phenylthiomethylbenzoic Acid. As a Senior Application Scientist, the following sections synthesize foundational analytical principles with practical, field-proven insights to ensure both accuracy and a deep understanding of the methodologies involved.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a bifunctional organic compound featuring a benzoic acid moiety substituted at the 2-position with a phenylthiomethyl group.[1] This unique arrangement of a carboxylic acid and a thioether creates a molecule with significant utility in organic synthesis. It serves as a crucial precursor for the synthesis of various sulfur-containing heterocyclic compounds and as a building block for developing potentially pharmacologically active molecules.[1] Given its role in complex molecular construction, rigorous structural verification is paramount to ensure the integrity of subsequent research and development.

The molecular formula of this compound is C₁₄H₁₂O₂S, and its molecular weight is 244.31 g/mol .[2]

Foundational Spectroscopic Analysis: A Multi-Technique Approach

The structural elucidation of this compound relies on a synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecule's identity.

A logical workflow for the structural elucidation is outlined below:

Caption: A logical workflow for the synthesis, purification, and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR provide critical information.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals the electronic environment of every proton in the molecule. The aromatic protons of the benzoic acid and phenylthio groups typically appear as multiplets in the range of δ 7.11–8.14 ppm.[1]

-

Aromatic Protons (Ar-H): The spectrum will exhibit a complex series of multiplets in the aromatic region (approximately 7.0-8.2 ppm). The protons on the benzoic acid ring will show splitting patterns consistent with their ortho, meta, and para relationships. Similarly, the protons of the phenylthio group will present their own set of signals.

-

Methylene Protons (-CH₂-): A key signal is the singlet corresponding to the two methylene protons of the -CH₂-S- bridge. This peak is expected to appear around 4.0-4.5 ppm. Its integration value of 2H is a crucial diagnostic feature.

-

Carboxylic Acid Proton (-COOH): A broad singlet, characteristic of a carboxylic acid proton, will be observed far downfield, typically above 10 ppm. The chemical shift of this proton can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon will appear as a singlet at the downfield end of the spectrum, typically in the range of 165-175 ppm.

-

Aromatic Carbons (Ar-C): A series of signals in the 120-140 ppm region will correspond to the aromatic carbons of the two phenyl rings. The carbon attached to the carboxylic acid group and the carbon attached to the sulfur atom will have distinct chemical shifts.

-

Methylene Carbon (-CH₂-): The methylene carbon of the -CH₂-S- linker will give a signal in the aliphatic region, typically around 35-45 ppm.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | > 10 (broad singlet) | 165 - 175 |

| Aromatic (Ar-H/Ar-C) | 7.0 - 8.2 (multiplets) | 120 - 140 |

| Methylene (-CH₂-) | 4.0 - 4.5 (singlet) | 35 - 45 |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[4]

-

O-H Stretch: The carboxylic acid O-H group will exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state or in concentrated solutions.[5]

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be present around 1700 cm⁻¹.[5]

-

C-H Stretches (Aromatic): Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations.

-

C=C Stretches (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic rings.

-

C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region, making it less diagnostically reliable than the other signals.

Caption: Key vibrational modes in the IR spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule, which helps in confirming its structure.[1]

-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (244.31 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH, 45 Da), loss of the phenylthio group (-SPh, 109 Da), and cleavage of the benzylic C-S bond. The observation of fragments corresponding to these losses provides strong evidence for the proposed structure.

Experimental Protocols

Sample Preparation for NMR Analysis

-

Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.[3]

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[3] DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Gentle warming or sonication can aid dissolution.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[7]

Sample Preparation for IR Spectroscopy (KBr Pellet Method)

-

Grinding: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[4]

-

Pellet Formation: Transfer the finely ground powder to a pellet-forming die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.[4]

Sample Preparation for Mass Spectrometry

-

Sample Introduction: The method of sample introduction will depend on the type of mass spectrometer used. For techniques like electrospray ionization (ESI), the sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration. For electron ionization (EI), the sample may be introduced via a direct insertion probe.[8]

Data Integration and Structural Confirmation